1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound features a fluoroethyl group, a methyl group, and a phenylethyl group attached to the pyrazole ring, which contributes to its unique chemical properties and potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 247.31 g/mol. The compound is identified by the CAS number 1855946-74-5, and its hydrochloride form enhances solubility and stability, making it suitable for various applications in scientific research .
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes:
The molecular structure of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can be represented as follows:
These structural features indicate the presence of functional groups that significantly influence the compound's reactivity and interactions in various chemical environments .
1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine can undergo several chemical reactions:
The mechanism of action of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluoroethyl group enhances the compound's ability to cross biological membranes, increasing bioavailability. The phenylethyl group may interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. Ongoing research aims to elucidate these pathways further, particularly regarding potential therapeutic applications in diseases like cancer and neurological disorders.
The physical and chemical properties of 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine are as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.31 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)pyrazol-4-amine |
| InChI | InChI=1S/C14H18FN3/c1-12... |
| InChI Key | UBJKVGMWMIWTSX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCCC2=CC=CC=C2)CCF |
These properties indicate that the compound possesses characteristics conducive to various applications in scientific research, particularly in medicinal chemistry .
1-(2-fluoroethyl)-3-methyl-N-(2-phenylethyl)-1H-pyrazol-4-amine has several notable applications:
These applications highlight the compound's versatility and significance in advancing scientific knowledge across multiple disciplines.
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5